

"hydrolysis of dioxouranium dihydrofluoride"

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Compound of Interest

Compound Name: *Dioxouranium;dihydrofluoride*

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An In-depth Technical Guide on the Hydrolysis of Dioxouranium Dihydrofluoride

Introduction

Dioxouranium dihydrofluoride, commonly known as uranyl fluoride (UO_2F_2), is a significant compound within the nuclear fuel cycle. It is primarily known as the solid-state hydrolysis product of uranium hexafluoride (UF_6) when it comes to contact with moisture.[1][2][3] The subsequent chemical behavior of UO_2F_2 in various environmental conditions, particularly its own hydrolysis and transformation, is of critical interest for nuclear forensics, environmental monitoring, and the long-term storage and handling of uranium materials.[2][4]

This technical guide provides a comprehensive overview of the hydrolysis of dioxouranium dihydrofluoride, detailing its formation, subsequent transformations, relevant quantitative data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in nuclear chemistry and materials science.

Formation and Subsequent Hydrolysis of Dioxouranium Dihydrofluoride

The principal formation pathway for UO_2F_2 is the rapid and spontaneous hydrolysis of gaseous UF_6 with water vapor (H_2O).[5][6][7] The simplified, overall reaction is:

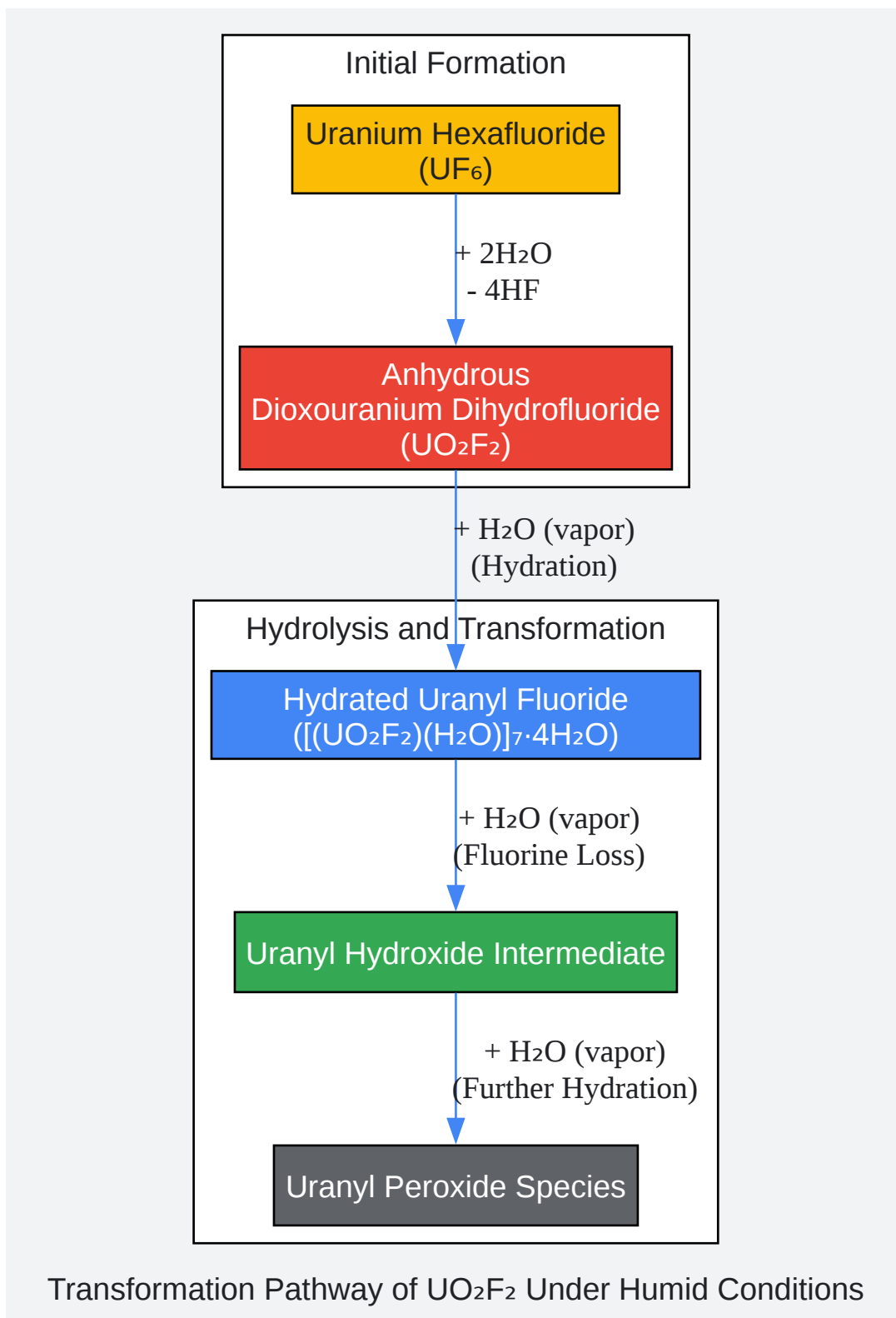


Once formed, solid UO_2F_2 is not inert and can undergo further reactions with water vapor, leading to a series of chemical transformations. This process begins with hydration, followed by

a more profound chemical alteration involving the loss of fluorine.

Hydration and Transformation Pathway

Anhydrous UO_2F_2 readily reacts with atmospheric moisture to form crystalline hydrates. The most well-characterized hydrate has the formula $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$.^{[1][2]} Under conditions of sustained high humidity, this hydrated uranyl fluoride is unstable and undergoes further transformation. The process involves a loss of fluorine and the formation of a uranyl hydroxide species, which is structurally similar to the mineral schoepite.^{[4][8][9]} This hydroxide intermediate can then be further hydrated to form a uranyl peroxide species, even in the absence of light.^{[2][4][8]}



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Figure 1: Transformation pathway of UO_2F_2 under humid conditions.

Quantitative Data Summary

The study of UO_2F_2 hydrolysis involves understanding both its formation kinetics from UF_6 and the specific conditions under which it transforms. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of UO_2F_2 Formation via UF_6 Hydrolysis

| Parameter | Value | Conditions | Source |
|---|--|---|----------|
| Reaction Order (UF_6) | 0.5 | Low-pressure gas phase | [6] |
| Reaction Order (H_2O) | 2 | Low-pressure gas phase | [6] |
| Rate Constant (k) | $1.19 \pm 0.22 \text{ Torr}^{-3/2} \text{ s}^{-1}$ | Low-pressure gas phase | [6] |
| Particle Growth Rate | 0.05 ± 0.03 to $0.08 \pm 0.04 \text{ nm/s}$ | Water-to- UF_6 molar ratio < 1 | [10][11] |
| Primary Particle Size | $3.6 \pm 0.4 \text{ nm}$ | Water-deprived conditions | [10][11] |
| Primary Particle Size | ~8 nm | Higher-humidity conditions | [10] |

Table 2: Conditions for Hydrolysis and Transformation of UO_2F_2

| Parameter | Condition | Observation | Source |
|-----------------------|---|--|--------|
| Stability Threshold | 32% Relative Humidity (RH) at 25°C and 35°C | $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$ is stable | [4] |
| Instability Threshold | $\geq 59\%$ Relative Humidity (RH) at 25°C and 35°C | $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$ transforms to uranyl hydroxide | [4] |
| Dehydration Temp. | 100–120°C | Transformation of $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$ to anhydrous UO_2F_2 | [2] |
| Initial Water Loss | $> 70^\circ\text{C}$ | Crystallographic pore water is driven off from the hydrate | [2] |

Experimental Protocols

Characterizing the hydrolysis of UO_2F_2 requires specialized experimental setups to handle radioactive materials and control environmental conditions.

Preparation of Anhydrous Dioxouranium Dihydrofluoride

This protocol describes the synthesis of the anhydrous starting material from the hydrolysis of UF_6 . [2]

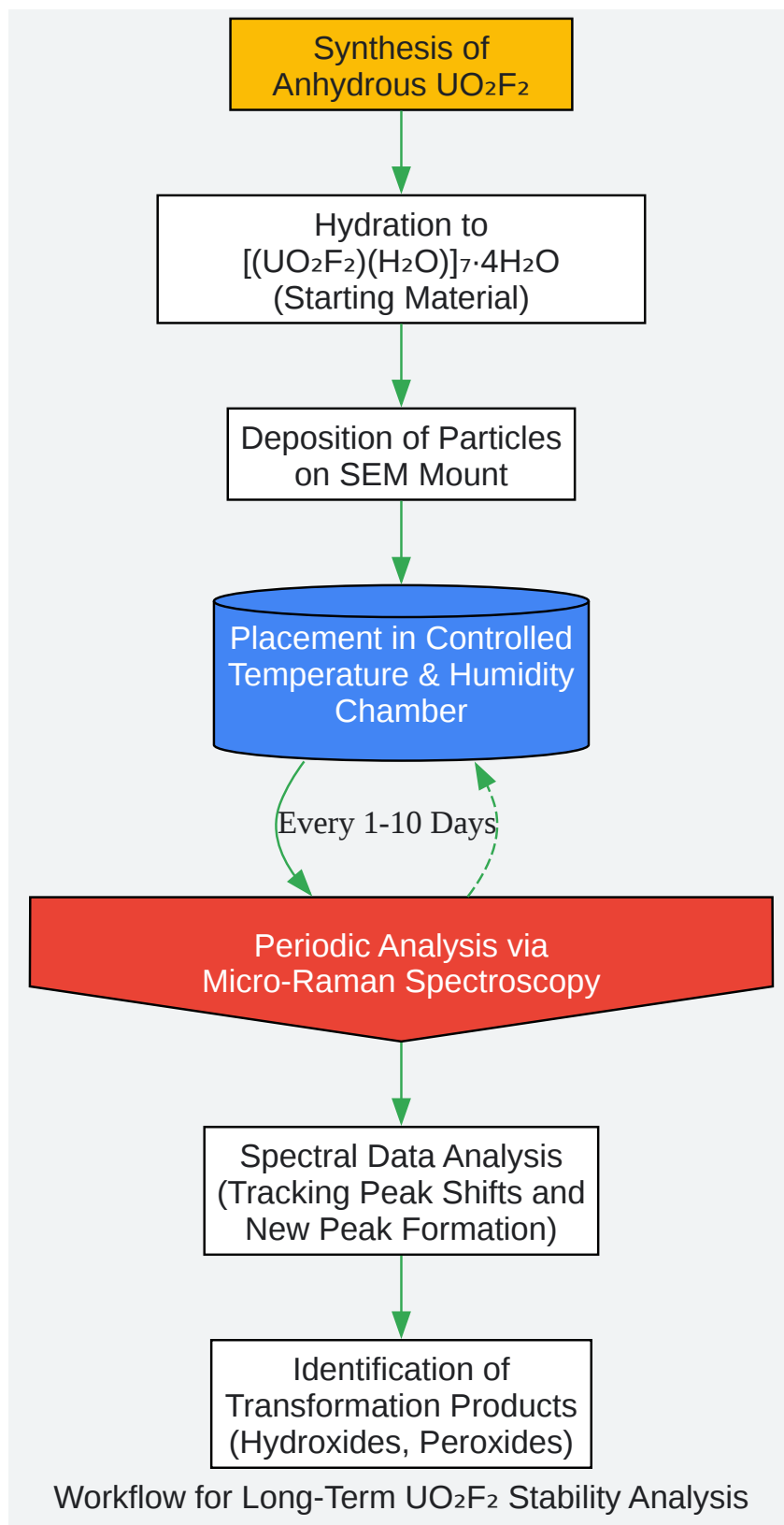
- **Reaction:** Introduce gaseous UF_6 into a reaction chamber containing a controlled atmosphere of approximately 20% relative humidity at 23°C.
- **Collection:** Allow the resulting UO_2F_2 particulates to settle and collect on silicon plates placed at the bottom of the chamber.
- **Harvesting:** Carefully harvest the collected material.

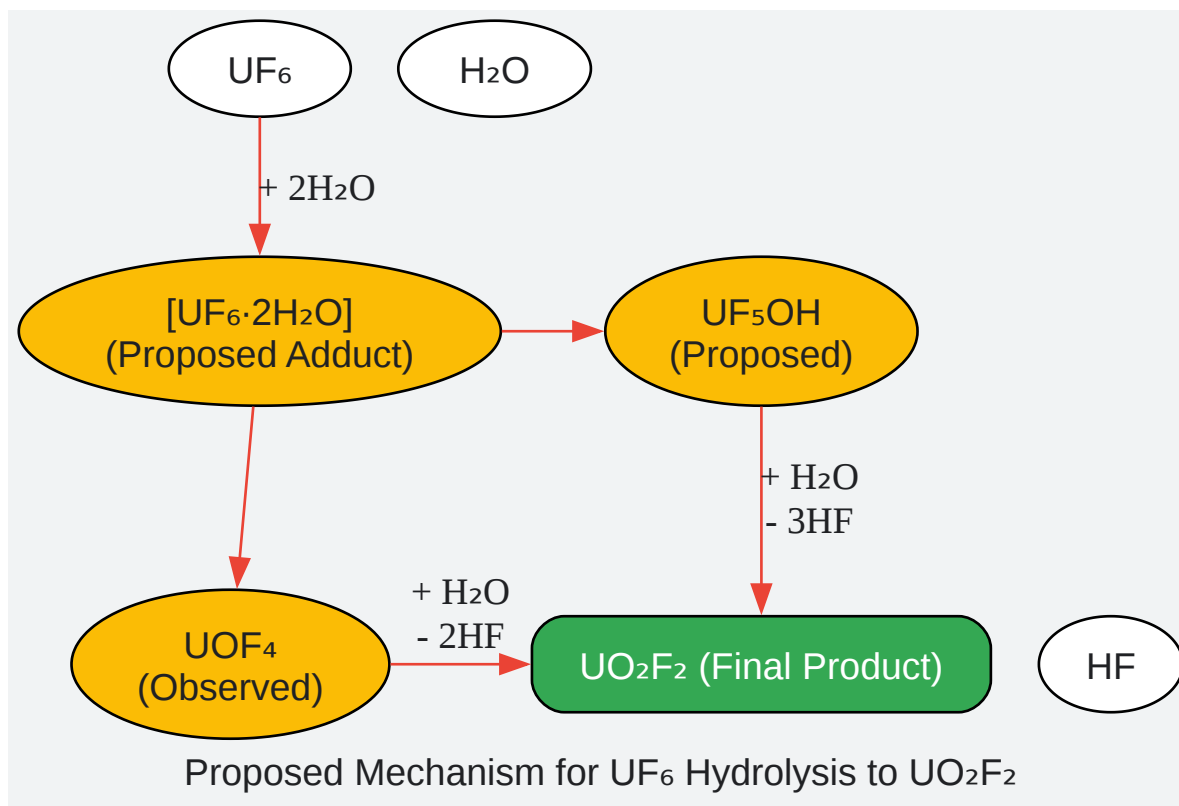
- **Drying:** Bake the harvested UO_2F_2 powder under a steady flow of dry nitrogen gas (10 ml/s) at 150°C for a minimum of 18 hours to ensure the complete removal of water and formation of anhydrous UO_2F_2 .

Long-Term Stability Analysis under Controlled Humidity

This protocol is used to observe the chemical transformation of UO_2F_2 over time.^{[1][4]}

- **Sample Preparation:** Deposit particles of the starting UO_2F_2 material (e.g., $[(\text{UO}_2\text{F}_2)(\text{H}_2\text{O})]_7 \cdot 4\text{H}_2\text{O}$) onto a suitable substrate, such as an adhesive carbon tab on a scanning electron microscopy (SEM) mount.
- **Environmental Control:** Place the prepared samples into sealed chambers or desiccators containing saturated salt solutions to maintain a constant, known relative humidity. Place the chambers in a temperature-controlled incubator.
- **Monitoring:** Periodically remove the samples and analyze individual particles using a non-destructive technique. Micro-Raman spectroscopy is ideal for tracking chemical changes in the uranyl (UO_2^{2+}) ion's vibrational modes.
- **Data Collection:** Record spectra from the same particles over an extended period (e.g., 220+ days) to track the kinetics of the transformation from uranyl fluoride to uranyl hydroxide and peroxide species.





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